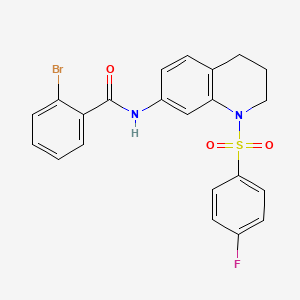

2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrFN2O3S/c23-20-6-2-1-5-19(20)22(27)25-17-10-7-15-4-3-13-26(21(15)14-17)30(28,29)18-11-8-16(24)9-12-18/h1-2,5-12,14H,3-4,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGSBYXDSFECPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20BrFN2O2S

- Molecular Weight : 396.33 g/mol

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. A common method includes the bromination of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide using bromine or a brominating agent in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

The biological activity of this compound primarily stems from its interaction with various biological macromolecules. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit the activity of NF-κB and inducible nitric oxide synthase (iNOS), which are crucial in cancer progression and inflammation . The IC₅₀ values for inhibition of these pathways suggest strong activity in the nanomolar range.

Data Table: Biological Activities

| Activity Type | Target Molecule | IC₅₀ (nM) | Reference |

|---|---|---|---|

| NF-κB Inhibition | NF-κB | <50 | |

| iNOS Inhibition | iNOS | <100 | |

| Quinone Reductase 1 Induction | QR1 | <200 |

Study 1: Anticancer Efficacy

In a preclinical study involving various cancer cell lines, this compound exhibited significant cytotoxicity. The study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways while inhibiting cell proliferation effectively .

Study 2: Inhibition of Inflammatory Pathways

Another study investigated the compound's effects on inflammatory pathways. The results indicated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.